Methanamine, N-[(4-methoxyphenyl)methoxy]-
CAS No.: 1335111-23-3
Cat. No.: VC2676294
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.
![Methanamine, N-[(4-methoxyphenyl)methoxy]- - 1335111-23-3](/images/structure/VC2676294.png)
Specification
CAS No. | 1335111-23-3 |
---|---|
Molecular Formula | C9H13NO2 |
Molecular Weight | 167.2 g/mol |
IUPAC Name | N-[(4-methoxyphenyl)methoxy]methanamine |
Standard InChI | InChI=1S/C9H13NO2/c1-10-12-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 |
Standard InChI Key | XBYSKHUKTPRTQT-UHFFFAOYSA-N |
SMILES | CNOCC1=CC=C(C=C1)OC |
Canonical SMILES | CNOCC1=CC=C(C=C1)OC |
Introduction
Methanamine, N-[(4-methoxyphenyl)methoxy]- is an organic compound containing nitrogen and oxygen functional groups. The compound is also known by several synonyms including N-[(4-methoxyphenyl)methoxy]methanamine and O-(4-Methoxybenzyl)-N-methylhydroxylamine, providing alternative naming conventions for reference in scientific literature and databases . The IUPAC nomenclature formally identifies this compound as N-[(4-methoxyphenyl)methoxy]methanamine, which precisely describes its chemical structure according to standardized naming conventions .
Registration and Identification
The compound was first registered in chemical databases on January 9, 2012, with the most recent modification to its record occurring on March 29, 2025 . This indicates ongoing curation and potential research interest in this chemical entity. The compound has been assigned a unique PubChem CID of 54757759, facilitating its identification across chemical information systems and databases .
Structural Characteristics and Properties
Molecular Structure and Composition
Methanamine, N-[(4-methoxyphenyl)methoxy]- possesses a distinctive molecular structure characterized by a methanamine group connected to a 4-methoxyphenyl moiety through a methoxy linkage. The molecular formula of this compound is C9H13NO2, indicating its composition of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The structural arrangement features a benzene ring with a methoxy substituent at the para position, connected to the nitrogen of methanamine through an oxygen bridge.
Structural Identifiers and Representations
For computational and database purposes, several standardized structural identifiers have been generated for this compound. These include:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C9H13NO2/c1-10-12-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3 |
InChIKey | XBYSKHUKTPRTQT-UHFFFAOYSA-N |
SMILES | CNOCC1=CC=C(C=C1)OC |
Table 1: Structural identifiers for Methanamine, N-[(4-methoxyphenyl)methoxy]-
These identifiers serve as unique digital fingerprints for the compound, enabling unambiguous identification across chemical databases and facilitating computational chemistry applications.
Research Applications and Limitations
Current Research Applications
Analytical Characterization Methods
Chromatographic Methods
For purity assessment and identification, compounds of this nature are commonly analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive structural confirmation. These methods would be particularly relevant for quality control in commercial production and for research applications requiring high purity standards.
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